molecular formula C22H27N3O2 B5217265 N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide

N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide

Cat. No. B5217265
M. Wt: 365.5 g/mol
InChI Key: IYMLUUAYMKMNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide, also known as MPAA, is a synthetic compound that has been studied for its potential use in scientific research. MPAA is a small molecule that has the ability to interact with specific receptors in the brain and other parts of the body, making it a valuable tool for understanding the mechanisms of various physiological processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide involves its interaction with specific receptors in the brain and other parts of the body. N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide has been shown to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This means that N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide can both activate and inhibit these receptors, depending on the concentration and the specific receptor subtype.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide has been shown to have a number of biochemical and physiological effects, including the regulation of dopamine and serotonin levels in the brain, the modulation of motor control, and the regulation of mood and reward processing. N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide has also been shown to have anti-inflammatory effects, which may make it a valuable tool for the treatment of a wide range of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide in scientific research is its ability to selectively target specific receptors in the brain and other parts of the body. This makes it a valuable tool for understanding the mechanisms of various physiological processes. However, there are also some limitations to using N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide in lab experiments, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are a number of future directions for research on N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide, including the development of new synthesis methods, the investigation of its potential use in the treatment of inflammatory disorders, and the study of its effects on other physiological processes. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide and its potential use as a therapeutic agent in a wide range of diseases and disorders.
Conclusion:
In conclusion, N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide is a synthetic compound that has been studied for its potential use in scientific research. It has a number of advantages as a research tool, including its ability to selectively target specific receptors in the brain and other parts of the body. However, there are also some limitations to using N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide in lab experiments, including its potential toxicity and the need for careful dosing and administration. Future research on N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide has the potential to yield valuable insights into a wide range of physiological processes and may lead to the development of new therapeutic agents for the treatment of a variety of diseases and disorders.

Synthesis Methods

The synthesis method for N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide involves the reaction of 3-methylbenzoyl chloride with 1-(3-pyridinyl)acetyl-4-piperidinone in the presence of a base such as triethylamine. The resulting product is then treated with propanoyl chloride to yield N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide. This method has been described in detail in a number of scientific publications and has been shown to be effective in producing high yields of pure N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide.

Scientific Research Applications

N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide has been studied for its potential use in a wide range of scientific research applications. One of the most promising areas of research involves the study of the brain and the central nervous system. N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide has been shown to interact with specific receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in a wide range of physiological processes, including mood regulation, motor control, and reward processing.

properties

IUPAC Name

N-(3-methylphenyl)-3-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-17-4-2-6-20(14-17)24-21(26)8-7-18-9-12-25(13-10-18)22(27)15-19-5-3-11-23-16-19/h2-6,11,14,16,18H,7-10,12-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMLUUAYMKMNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide

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